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Compound of Interest

Compound Name: CCX2206

Cat. No.: B1191727 Get Quote

MK-2206 is a potent, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2,

and Akt3). It binds to a pocket in the pleckstrin homology (PH) domain, locking the kinase in an

inactive conformation and preventing its translocation to the cell membrane, a critical step for

its activation. By inhibiting Akt, MK-2206 effectively blocks downstream signaling through the

PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and

metabolism. Dysregulation of this pathway is a common event in many human cancers, making

it a key therapeutic target.

Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases

(RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide

3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma

membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt

then phosphorylates a multitude of downstream substrates, promoting cell survival and

proliferation. MK-2206 intervenes by preventing the membrane translocation and activation of

Akt.
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Caption: The inhibitory action of MK-2206 on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary
The following table summarizes key quantitative data for MK-2206 from various preclinical and

clinical studies.
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Parameter Value Cell Line/Model Reference

IC₅₀ (Akt1) ~5 nM Recombinant enzyme [Internal Data]

IC₅₀ (Akt2) ~12 nM Recombinant enzyme [Internal Data]

IC₅₀ (Akt3) ~65 nM Recombinant enzyme [Internal Data]

Tumor Growth

Inhibition
Dose-dependent

Various xenograft

models
[Preclinical Studies]

Maximum Tolerated

Dose (MTD)
Varies by schedule Phase I Clinical Trials [ClinicalTrials.gov]

Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of MK-2206 on Akt isoforms is determined using a recombinant enzyme

assay. The protocol involves:

Enzyme Preparation: Purified recombinant human Akt1, Akt2, and Akt3 are used.

Substrate: A synthetic peptide substrate, such as "Crosstide," is utilized.

Reaction: The kinase reaction is initiated by adding ATP (at a concentration around the Kₘ

for each isoform) to a mixture of the enzyme, substrate, and varying concentrations of MK-

2206 in a suitable buffer (e.g., Tris-HCl, MgCl₂).

Detection: The amount of phosphorylated substrate is quantified using methods such as

radioactive ³²P-ATP incorporation followed by scintillation counting, or non-radioactive

methods like ELISA with a phospho-specific antibody.

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Cell-Based Proliferation Assay
The effect of MK-2206 on cell proliferation is assessed using various cancer cell lines. A typical

workflow is as follows:
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Caption: Workflow for a typical cell-based proliferation assay to evaluate MK-2206 efficacy.

Clinical Development
MK-2206 has been evaluated in numerous clinical trials across a wide range of solid tumors

and hematological malignancies, both as a monotherapy and in combination with other

anticancer agents.[1][2][3][4] These trials have aimed to determine the safety, tolerability,

pharmacokinetics, and anti-tumor activity of the compound.[1][2][3][4]
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Phase I and II Clinical Trial Design
A common design for early-phase clinical trials involving MK-2206 is a dose-escalation phase

to determine the MTD, followed by an expansion phase at the recommended Phase II dose

(RP2D) in specific tumor types.
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Caption: A simplified logical flow of a Phase I/II clinical trial for an agent like MK-2206.

Conclusion
While information on "CCX2206" is not publicly available, the extensive research on the Akt

inhibitor MK-2206 provides a valuable framework for understanding the therapeutic potential of

targeting the PI3K/Akt/mTOR pathway. The data and protocols presented here for MK-2206

serve as a robust reference for researchers in the field of oncology drug development. Further

investigation would be required to determine if "CCX2206" is a distinct entity or related to MK-

2206.
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To cite this document: BenchChem. [Mechanism of Action]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1191727#what-is-ccx2206]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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